Superior In Vitro Potency at mGlu2 and mGlu3 Receptors Compared to LY354740
LY 379268 demonstrates significantly greater potency at both group II mGlu receptor subtypes compared to the related agonist LY354740 (Eglumegad). A direct comparative analysis reports that LY 379268 is 5-fold more potent at mGlu2 and 16-fold more potent at mGlu3 than LY354740 [1].
| Evidence Dimension | Relative In Vitro Potency at mGlu Receptors |
|---|---|
| Target Compound Data | 5x more potent (mGlu2); 16x more potent (mGlu3) |
| Comparator Or Baseline | LY354740 (Eglumegad) |
| Quantified Difference | LY 379268 is 5-fold more potent at mGlu2 and 16-fold more potent at mGlu3 |
| Conditions | Comparative analysis of reported potency values from in vitro functional assays |
Why This Matters
This superior potency can translate to lower effective doses in in vivo studies, potentially reducing off-target effects and compound consumption for researchers studying mGlu2/3-mediated pathways.
- [1] Linden, A. M., et al. (2013). The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex. Neuroscience Journal, 2013, 736439. View Source
